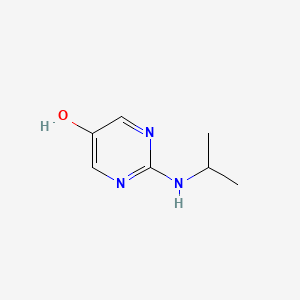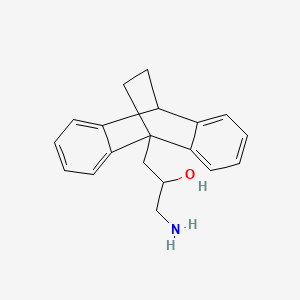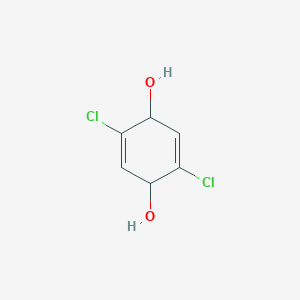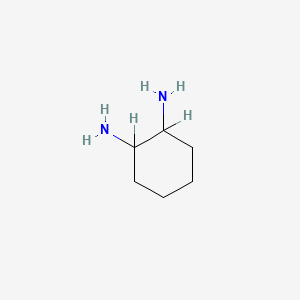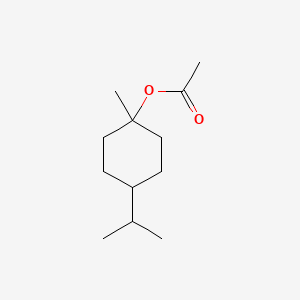
Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate
Overview
Description
“Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate” is a chemical compound with the molecular formula C12H20O2 . It is a derivative of cyclohexanol, which is a type of alcohol. The compound has a molecular weight of 196.2860 .
Molecular Structure Analysis
The molecular structure of “Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate” can be represented by the InChI string: InChI=1S/C12H20O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h11H,1,5-8H2,2-4H3 . This string represents the unique structure of the molecule.Scientific Research Applications
Perfumery Applications : A study by Tentori et al. (2020) discusses the use of cyclohexanol derivatives, specifically leather cyclohexanol (4-(isopropyl)cyclohexanol) and woody acetate (4-(tert-butyl)cyclohexyl acetate), in commercial perfumery. These compounds are valued for their potent odorant properties, particularly their cis-isomers. The study explores a biocatalytic process for synthesizing these compounds with high diastereoisomeric purity, enhancing their fragrance characteristics (Tentori et al., 2020).
Optical Resolution of Ketones : Solladié and Lohse (1993) describe the use of a cyclohexanol derivative, (1R, 2R, 5R)-5-methyl-2-(1-mercapto-1-methylethyl)-cyclohexanol, as a reagent for the optical resolution of ketones. This process is essential in creating specific enantiomers of compounds for various chemical and pharmaceutical applications (Solladié & Lohse, 1993).
Synthesis and Crystal Structure Analysis : Mantelingu et al. (2007) synthesized a compound related to cyclohexanol and investigated its structure using X-ray crystallography. This research contributes to understanding the molecular structure and properties of cyclohexanol derivatives, which is crucial in fields like material science and pharmaceuticals (Mantelingu et al., 2007).
Esterification and Catalysis : A study by Jian-hu (2015) examined the synthesis of cyclohexyl acetate using cyclohexanol as a reactant, which showcases the compound's role in esterification reactions. Such reactions are significant in the production of esters used in various industrial and chemical applications (Jian-hu, 2015).
Hydrocarbon Oxidations : A research conducted by Doyle et al. (1984) explored the catalytic oxidation of hydrocarbons using cyclohexanol derivatives. This study has implications for organic chemistry, particularly in understanding and improving oxidation reactions for various industrial purposes (Doyle et al., 1984).
properties
IUPAC Name |
(1-methyl-4-propan-2-ylcyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLKJWMSFPYVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865275 | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26252-11-9 | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26252-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026252119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



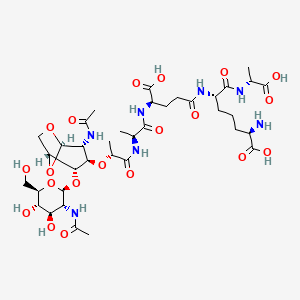


![3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1199272.png)




